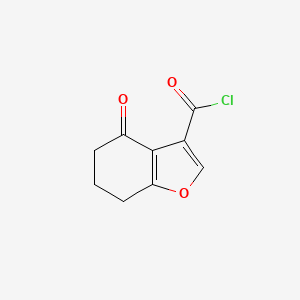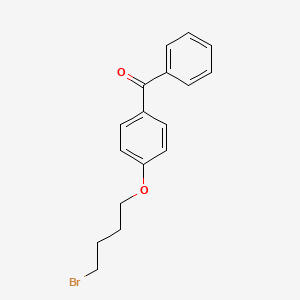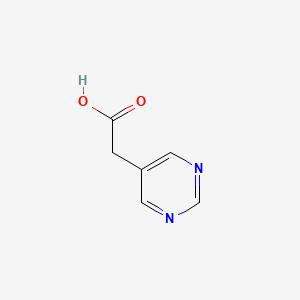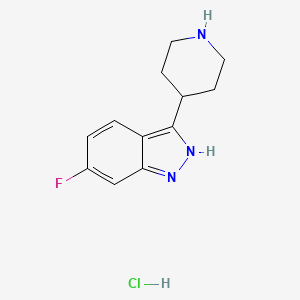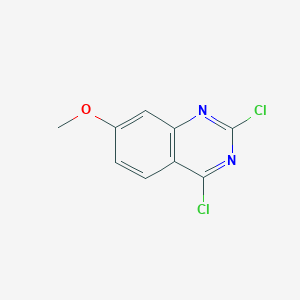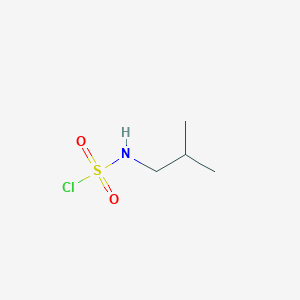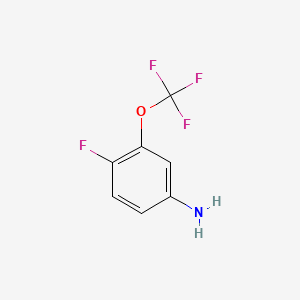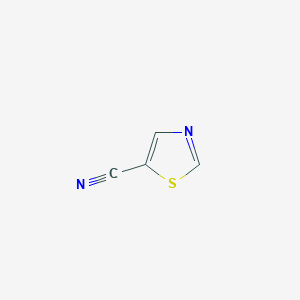
2-(4-Cyclopropylphenyl)acetic acid
Vue d'ensemble
Description
2-(4-Cyclopropylphenyl)acetic acid, commonly referred to as CPPA, is an organic compound that is found in several plant species. CPPA is a member of the phenylacetic acid family and is an important intermediate in the synthesis of a wide variety of pharmaceuticals and other compounds. CPPA is a key component in the synthesis of a variety of drugs, including anti-inflammatory drugs, anticonvulsants, and antidepressants. CPPA has also been used as a reagent in the synthesis of other compounds, including polymers and dyes.
Applications De Recherche Scientifique
Subheading: Trends and Gaps in 2,4-D Herbicide Research
A comprehensive scientometric review was conducted to understand the global research trends and gaps in the study of 2,4-D herbicide toxicity. 2,4-dichlorophenoxyacetic acid (2,4-D) is extensively used in agriculture and urban activities for pest control, often reaching natural environments. The review utilized Web of Science data to quantitatively visualize the development of research in this field. The USA, Canada, and China emerged as the leading contributors. Research mainly concentrated in the 'Toxicology' and 'Biochemical and Molecular Biology' categories, with significant correlations to glyphosate and atrazine studies. The review highlighted the need for future research to focus on molecular biology, particularly gene expression, and the assessment of exposure in vertebrates and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).
Synthesis and Biological Activity of Thiourea Derivatives
Subheading: Biological Applications of Cyclopropane Carboxylic Acid Derivatives
A study on cyclopropanecarboxylic acid and 2,2-dimethyl cyclopropanecarboxylic acid explored their biological activity as leading compounds. Six new N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas were synthesized and tested. Preliminary biological tests revealed that specific compounds showcased excellent herbicidal and fungicidal activities, demonstrating the potential of these compounds in agricultural applications (Tian, Song, Wang, & Liu, 2009).
Propriétés
IUPAC Name |
2-(4-cyclopropylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(13)7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10H,5-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLBEAZWBXIBCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40641-90-5 | |
| Record name | 2-(4-cyclopropylphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2Z)-3-hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B1321819.png)


